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An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid for

Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(3-Bromophenyl)cyclopentanecarboxylic acid (CAS No. 143328-23-8) is a crucial

chemical building block, particularly significant in the field of medicinal chemistry.[1][2][3][4][5]

Its unique structure, featuring a substituted phenyl ring attached to a cyclopentanecarboxylic

acid moiety, makes it an important intermediate in the synthesis of complex molecular

scaffolds. This guide provides a comprehensive technical overview of its chemical properties,

reliable sourcing strategies, pricing analysis, and its pivotal role in the development of novel

therapeutics, such as potent and selective NaV1.7 inhibitors for chronic pain management.[6]

[7][8] Detailed experimental protocols for its synthesis from a key intermediate are provided to

support researchers in its practical application.

Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a compound is the cornerstone of its effective use

in research and development. 1-(3-Bromophenyl)cyclopentanecarboxylic acid is a solid at

room temperature, characterized by the following key identifiers and properties.[9]
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Property Value Source(s)

CAS Number 143328-23-8 [1][3][4][5][10]

Molecular Formula C₁₂H₁₃BrO₂ [3][5]

Molecular Weight 269.13 g/mol [3][5][9]

Physical Form Solid [9]

SMILES String
OC(=O)C1(CCCC1)c2cccc(Br)

c2
[9]

InChI Key
LYXFHQXQIYWCHA-

UHFFFAOYSA-N
[9]

Storage Sealed in dry, 2-8°C [10]

Note: Analytical data is not always provided by suppliers of early discovery chemicals. Buyers

should assume responsibility for confirming product identity and purity upon receipt.[9]

Sourcing, Procurement, and Pricing Analysis
For drug development professionals, securing a reliable supply of high-purity starting materials

is critical. 1-(3-Bromophenyl)cyclopentanecarboxylic acid is available from several

reputable chemical suppliers catering to the research and bulk synthesis markets.

Verified Suppliers
A curated list of established suppliers for this compound is provided below. Researchers should

inquire directly for bulk quantities and cGMP-grade material if required for later-stage

development.
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Supplier Notes

Sigma-Aldrich (Merck)
Listed under the "AldrichCPR" brand for early

discovery research.[9]

BLDpharm
Offers the compound for research use, with

options for various quantities.[4][10]

Santa Cruz Biotechnology
Provides the compound as a biochemical for

proteomics research.[3]

Alfa Chemistry
Lists the compound among its catalog of

chemical products.[5]

Lead Sciences
Offers the product with specified purity of 97%.

[10]

Chemicalbook
Aggregates listings from various global

suppliers.

Pricing Structure
Pricing is highly dependent on quantity and purity. The data below represents typical pricing for

research-grade quantities and should be used as a guideline. For large-scale or cGMP

manufacturing, direct quotes are necessary.

Supplier Quantity Purity Price (EUR)

Lead Sciences 100 mg 97% € 22.00

Lead Sciences 250 mg 97% Inquire

Lead Sciences 1 g 97% € 93.00

Pricing data is subject to change and may vary by region. Table based on data from Lead

Sciences.[10]

Synthesis and Chemical Workflow
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While several synthetic routes to 1-aryl cycloalkanecarboxylic acids exist, a common and

reliable strategy involves the hydrolysis of a nitrile intermediate.[11] The precursor, 1-(3-

bromophenyl)cyclopentane-1-carbonitrile, is commercially available, making its hydrolysis an

efficient final step to obtain the desired carboxylic acid.

Synthetic Workflow Overview
The logical flow from a commercially available precursor to the final product is outlined below.

This two-step conceptual pathway involves the synthesis of the nitrile followed by its hydrolysis.

(3-Bromophenyl)acetonitrile
+ 1,4-Dibromobutane

1-(3-Bromophenyl)cyclopentane-1-carbonitrile
(CAS 143328-18-1)

1-(3-Bromophenyl)cyclopentanecarboxylic acid
(Final Product)

Click to download full resolution via product page

Caption: Synthetic workflow from nitrile precursor to the final carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis of
Nitrile Precursor
This protocol describes a robust method for converting 1-(3-bromophenyl)cyclopentane-1-

carbonitrile to the target carboxylic acid.

Objective: To synthesize 1-(3-bromophenyl)cyclopentanecarboxylic acid via hydrolysis.

Materials:

1-(3-bromophenyl)cyclopentane-1-carbonitrile

Sulfuric acid (H₂SO₄), concentrated

Glacial acetic acid

Deionized water

Diethyl ether (or Ethyl Acetate)
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Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask with reflux condenser

Magnetic stirrer and heat source (heating mantle)

Separatory funnel

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, combine 1-(3-bromophenyl)cyclopentane-1-carbonitrile (1.0 eq), glacial acetic

acid (5 vol), and a 50% aqueous solution of sulfuric acid (5 vol).

Causality: Acetic acid serves as a co-solvent to ensure miscibility of the organic nitrile in

the aqueous acidic medium. Concentrated sulfuric acid acts as both the catalyst and a

water source for the hydrolysis.

Heating and Reflux: Heat the mixture to reflux (typically 110-120°C) with vigorous stirring.

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or

High-Performance Liquid Chromatography (HPLC). The reaction is complete when the

starting nitrile spot is no longer visible. This typically requires 4-12 hours.

Quenching and Workup: Once the reaction is complete, cool the flask to room temperature in

an ice bath. Carefully pour the reaction mixture over crushed ice in a separate beaker.

Causality: This step quenches the reaction and precipitates the crude carboxylic acid

product, which is typically less soluble in cold water.

Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the aqueous phase

three times with a suitable organic solvent like diethyl ether or ethyl acetate.
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Causality: The organic solvent will dissolve the desired carboxylic acid, separating it from

inorganic salts and residual acid in the aqueous phase.

Washing: Combine the organic extracts and wash sequentially with deionized water and then

with saturated brine.

Causality: The water wash removes residual acetic and sulfuric acid. The brine wash

removes the majority of the remaining water from the organic phase, initiating the drying

process.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced

pressure using a rotary evaporator to yield the crude product.

Purification (Optional): If necessary, the crude solid can be purified by recrystallization from a

suitable solvent system (e.g., heptane/ethyl acetate) to afford the final 1-(3-
bromophenyl)cyclopentanecarboxylic acid with high purity.

Application in Drug Discovery: A Key Building Block
for NaV1.7 Inhibitors
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of

chronic pain.[8][12] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7,

lead to a congenital inability to experience pain, making selective inhibitors of this channel

highly sought-after non-opioid analgesics.[7][13]

Recent breakthroughs in medicinal chemistry have identified a class of potent and selective

NaV1.7 inhibitors built upon a cyclopentane carboxylic acid scaffold.[6] In these advanced

molecules, the 1-aryl-cyclopentanecarboxylic acid core serves as a "warhead" that interacts

with key residues within the channel. The 3-bromophenyl moiety of the title compound provides

a crucial vector for further chemical elaboration, allowing for the attachment of other

pharmacophoric elements to optimize potency, selectivity, and pharmacokinetic properties.[6]
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Caption: Role as a building block in the development of NaV1.7 inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b176109?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The discovery of these novel cyclopentane carboxylic acids represents a significant

advancement, moving away from earlier scaffolds to achieve greater potency and improved

metabolic stability, highlighting the value of 1-(3-Bromophenyl)cyclopentanecarboxylic acid
as a key starting material in modern drug discovery programs.[6]

Conclusion
1-(3-Bromophenyl)cyclopentanecarboxylic acid is more than a catalog chemical; it is a

validated and valuable tool for medicinal chemists. Its well-defined physicochemical properties,

commercial availability, and straightforward synthesis from nitrile precursors make it an

accessible and reliable building block. Its demonstrated utility in the construction of potent

NaV1.7 inhibitors underscores its importance in the ongoing search for novel, non-addictive

pain therapeutics. This guide provides the foundational knowledge—from procurement to

application—required for researchers to effectively integrate this compound into their discovery

workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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